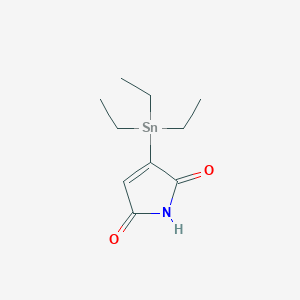
3-Triethylstannylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Triethylstannylpyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group at the 3-position and carbonyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triethylstannylpyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with triethylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyrrole-2,5-dione is reacted with triethylstannyl chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Triethylstannylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and pyrrole-2,5-dione derivatives.
Reduction: Hydroxylated pyrrole-2,5-dione derivatives.
Substitution: Various substituted pyrrole-2,5-dione derivatives depending on the nucleophile used.
Scientific Research Applications
3-Triethylstannylpyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Triethylstannylpyrrole-2,5-dione involves its interaction with molecular targets through its stannyl and carbonyl groups. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Triethylstannylpyrrole-2,3-dione: Similar structure but with carbonyl groups at different positions.
3-Triethylstannylpyrrole-2,4-dione: Another isomer with different carbonyl group positions.
3-Triethylstannylpyrrole-2,5-dione derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of stannyl and carbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H17NO2Sn |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
3-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H2NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,(H,5,6,7);3*1H2,2H3; |
InChI Key |
NDDMKZHYLMCPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C1=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



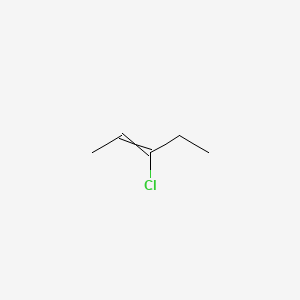
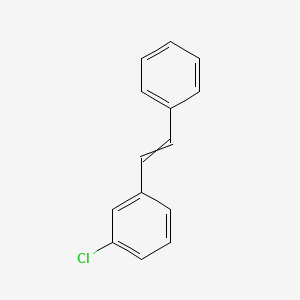
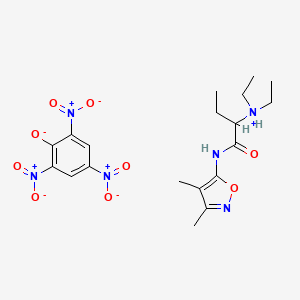

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
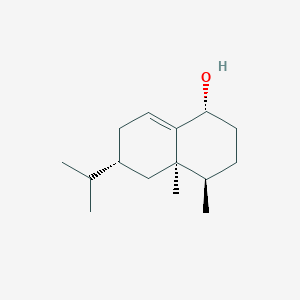
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
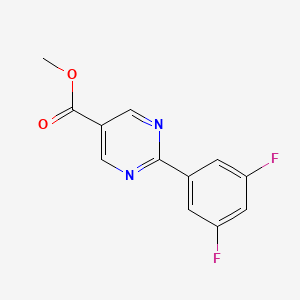
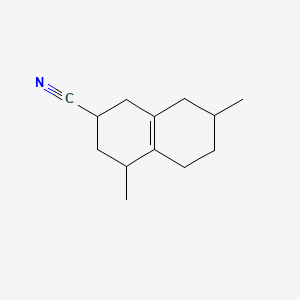


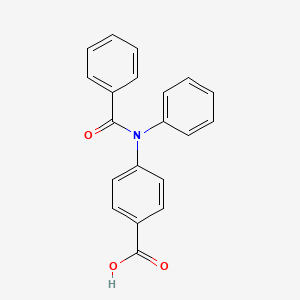
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
